molecular formula C22H18ClN5 B11313709 2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11313709
M. Wt: 387.9 g/mol
InChI Key: NWQZDDDYAZHICR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique tricyclic structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings, especially at the chlorophenyl group.

Scientific Research Applications

2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18ClN5

Molecular Weight

387.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-11,12-dimethyl-10-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18ClN5/c1-13-4-10-18(11-5-13)28-15(3)14(2)19-21(28)24-12-27-22(19)25-20(26-27)16-6-8-17(23)9-7-16/h4-12H,1-3H3

InChI Key

NWQZDDDYAZHICR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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